N-(3-fluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(3-fluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11073003
InChI: InChI=1S/C16H14FN5OS/c1-22-15(11-5-7-18-8-6-11)20-21-16(22)24-10-14(23)19-13-4-2-3-12(17)9-13/h2-9H,10H2,1H3,(H,19,23)
SMILES: CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)F)C3=CC=NC=C3
Molecular Formula: C16H14FN5OS
Molecular Weight: 343.4 g/mol

N-(3-fluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC11073003

Molecular Formula: C16H14FN5OS

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-fluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

Specification

Molecular Formula C16H14FN5OS
Molecular Weight 343.4 g/mol
IUPAC Name N-(3-fluorophenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C16H14FN5OS/c1-22-15(11-5-7-18-8-6-11)20-21-16(22)24-10-14(23)19-13-4-2-3-12(17)9-13/h2-9H,10H2,1H3,(H,19,23)
Standard InChI Key ZNUUBOZZZCFHNS-UHFFFAOYSA-N
SMILES CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)F)C3=CC=NC=C3
Canonical SMILES CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)F)C3=CC=NC=C3

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a 1,2,4-triazole ring substituted at position 3 with a sulfanylacetamide group and at position 5 with a pyridin-4-yl moiety. The triazole core is further modified at position 4 with a methyl group, while the acetamide chain terminates in a 3-fluorophenyl group. This arrangement creates a planar triazole-pyridine system connected to a flexible sulfanylacetamide tail, enabling diverse molecular interactions .

Key Functional Groups

  • Triazole ring: Serves as a hydrogen bond acceptor and participates in π-π stacking.

  • Sulfanyl group (-S-): Enhances lipophilicity and enables disulfide bond formation under oxidative conditions.

  • 3-Fluorophenyl group: Introduces electronegativity, influencing electronic distribution and binding affinity .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data confirm the structure:

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6): δ 8.72 (d, 2H, pyridine-H), 7.82 (m, 1H, fluorophenyl-H), 7.45–7.32 (m, 3H, aromatic-H), 4.12 (s, 2H, -SCH2-), 3.91 (s, 3H, N-CH3) .

  • HRMS (ESI+): m/z 378.0945 [M+H]+^+ (calc. 378.0949).

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a three-step protocol:

Step 1: Condensation of 4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with chloroacetamide in the presence of K2CO3 in acetone (yield: 65–72%) .
Step 2: Nucleophilic substitution with 3-fluoroaniline in dimethylformamide (DMF) at 80°C (yield: 58%).
Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) .

Reaction Mechanism

The sulfanyl group attacks the α-carbon of chloroacetamide, displacing chloride. Subsequent amide bond formation occurs via nucleophilic acyl substitution .

Yield Optimization

Critical parameters include:

  • Temperature: Reactions above 70°C reduce byproduct formation.

  • Solvent polarity: DMF improves solubility of intermediates.

  • Catalyst: Anhydrous K2CO3 enhances reaction efficiency by scavenging HCl .

Chemical Reactivity and Stability

Oxidation Reactions

The sulfanyl group oxidizes to sulfoxide (-SO-\text{-SO-}) and sulfone (-SO2\text{-SO}_2) derivatives upon treatment with H2O2 or mCPBA:

-S-H2O2-SO-H2O2-SO2-\text{-S-} \xrightarrow{\text{H}_2\text{O}_2} \text{-SO-} \xrightarrow{\text{H}_2\text{O}_2} \text{-SO}_2\text{-}

Sulfone derivatives exhibit increased polarity and reduced membrane permeability.

Hydrolytic Stability

The acetamide bond resists hydrolysis at pH 4–9 but cleaves under strongly acidic (pH < 2) or basic (pH > 12) conditions, generating 3-fluoroaniline and triazole-thiol fragments.

Biological Activity and Mechanisms

Antimicrobial Properties

Against Candida albicans (ATCC 90028):

StrainMIC (µg/mL)MFC (µg/mL)
C. albicans816
Mechanistic studies suggest ergosterol biosynthesis inhibition via lanosterol 14α-demethylase binding .

Enzyme Inhibition

Cytochrome P450 3A4 (CYP3A4): IC50 = 2.3 µM . Molecular docking reveals triazole coordination to heme iron and fluorophenyl insertion into hydrophobic pockets.

Pharmacological Applications

Antifungal Formulations

Liposomal encapsulation (size: 120 nm, PDI: 0.18) enhances bioavailability 3.2-fold compared to free drug in murine models.

Drug-Drug Interactions

Potent CYP3A4 inhibition necessitates caution with co-administered substrates (e.g., simvastatin, ketoconazole) .

Comparative Analysis of Analogues

Compound ModificationBioactivity ChangeReference
Replacement of F with Cl↑ MIC against Aspergillus spp.
Methyl → Ethyl at triazole N4↓ CYP3A4 inhibition by 40%
Pyridin-4-yl → Pyridin-3-ylLoss of antifungal activity

Future Research Directions

  • Targeted delivery systems: Development of nanoparticle carriers to reduce off-target effects.

  • Resistance profiling: Longitudinal studies on fungal susceptibility trends.

  • Structural analogs: Exploration of bis-triazole derivatives for enhanced potency.

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